Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725634
InChI: InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3
SMILES: CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC13725634

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate -

Specification

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
IUPAC Name methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3
Standard InChI Key XJLBJHXGEARPTH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F
Canonical SMILES CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is C10_{10}H8_{8}BrF3_{3}O2_{2}, with a molecular weight of 313.08 g/mol. While exact data for this compound are unavailable, closely related structures such as methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS 455941-82-9) and methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS 107317-58-8) provide foundational insights .

Key Physicochemical Parameters (Analog-Based Extrapolation)

PropertyValue (Analog)Source Compound
Molecular Weight283.04 g/molCAS 455941-82-9
Density1.7 ± 0.1 g/cm³CAS 1805450-15-0
Boiling Point324.8 ± 42.0 °C (760 mmHg)CAS 1805450-15-0
SolubilityLow in polar solventsGlpBio
LogP (Partition Coefficient)4.23CAS 1805450-15-0

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a reactive site for cross-coupling reactions . The methyl ester at the 1-position facilitates hydrolysis to carboxylic acids under basic conditions, a property leveraged in prodrug design .

Synthetic Pathways and Methodologies

Synthesis of polyhalogenated benzoates typically involves multi-step sequences, as demonstrated in the preparation of 3-bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) . While direct routes to methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate are undocumented, the following generalized strategy can be proposed:

Table 1: Hypothetical Synthesis Based on Analogous Reactions

StepReagents/ConditionsPurpose
1Pd/C, H2_{2}, MeOH, 20 °C, 12 hReduction of nitro or protecting groups
2H2_{2}SO4_{4}, H2_{2}O, RefluxHydrolysis or acid-catalyzed reaction
3tert-Butylnitrite, CuBr, CH3_{3}CN, 0–25 °CBromination via Sandmeyer reaction
4NaOH, H2_{2}O, 25 °C, 12 hEsterification or functionalization

Applications in Medicinal Chemistry and Material Science

Medicinal Chemistry

  • Prodrug Design: The methyl ester moiety enables passive diffusion across biological membranes, with subsequent hydrolysis to active carboxylic acids in target tissues .

  • Kinase Inhibition: Brominated aromatic compounds are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .

Material Science

  • Liquid Crystals: Trifluoromethyl groups enhance anisotropic polarizability, making such derivatives candidates for liquid crystal displays .

  • Polymer Additives: Halogenated benzoates improve thermal stability in polymers, with decomposition temperatures exceeding 300 °C .

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